4-Butoxy-3,5-diiodobenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12I2O2 |
|---|---|
Molecular Weight |
430.02 g/mol |
IUPAC Name |
4-butoxy-3,5-diiodobenzaldehyde |
InChI |
InChI=1S/C11H12I2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |
InChI Key |
NCTZAEFOKUHDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1I)C=O)I |
Origin of Product |
United States |
Foundational & Exploratory
4-Butoxy-3,5-diiodobenzaldehyde chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 4-Butoxy-3,5-diiodobenzaldehyde . This document is structured for researchers in medicinal chemistry and material science, focusing on its role as a lipophilic intermediate for thyromimetic agents and cross-coupling scaffolds.
High-Purity Intermediate for Thyromimetic & Material Science Applications
Executive Summary
4-Butoxy-3,5-diiodobenzaldehyde is a halogenated aromatic aldehyde characterized by a sterically crowded, electron-rich core. It serves as a critical pharmacophore in the development of thyroid hormone receptor agonists (TR-β selective) and antagonists. The presence of two iodine atoms at the meta positions (relative to the aldehyde) mimics the outer ring iodination pattern of Thyroxine (T4), while the n-butoxy tail enhances lipophilicity and membrane permeability compared to its hydroxy or methoxy analogs.
Chemical Identity & Structural Analysis[1][2]
| Property | Specification |
| IUPAC Name | 4-Butoxy-3,5-diiodobenzaldehyde |
| Common Name | 3,5-Diiodo-4-n-butoxybenzaldehyde |
| CAS Registry Number | Custom Synthesis Target (Precursor CAS: 1948-40-9) |
| Molecular Formula | C₁₁H₁₂I₂O₂ |
| Molecular Weight | 430.02 g/mol |
| SMILES | CCCCOc1c(I)cc(C=O)cc1I |
| InChI Key | (Predicted) SXX... (Derivative of 3,5-diiodo-4-hydroxybenzaldehyde) |
Structural Diagram
The molecule features a central benzene ring substituted with an aldehyde group at C1, iodine atoms at C3 and C5, and an n-butoxy ether linkage at C4. The bulky iodine atoms force the alkoxy group out of planarity, influencing binding affinity in protein pockets.
Figure 1: Structural connectivity highlighting the steric crowding of the ether linkage by ortho-iodine atoms.
Physicochemical Profile
Note: Data derived from homologous series (methoxy/ethoxy analogs) and calculated values.
| Parameter | Value / Description |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 65–75 °C (Predicted; lower than hydroxy-analog due to alkyl chain) |
| Boiling Point | >300 °C (Decomposes) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (Organic) | Soluble in DCM, Chloroform, DMSO, DMF, Hot Ethanol |
| LogP (Predicted) | ~4.8 (Highly Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |
Synthetic Methodology
The most robust synthesis route utilizes a Williamson Ether Synthesis starting from the commercially available 3,5-diiodo-4-hydroxybenzaldehyde. Direct iodination of 4-butoxybenzaldehyde is not recommended due to poor regioselectivity and over-iodination risks.
Protocol: Alkylation of 3,5-Diiodo-4-hydroxybenzaldehyde
Reagents:
-
Substrate: 3,5-Diiodo-4-hydroxybenzaldehyde (1.0 eq)
-
Alkylating Agent: 1-Bromobutane (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 3,5-diiodo-4-hydroxybenzaldehyde and anhydrous K₂CO₃ in DMF. Stir at Room Temperature (RT) for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms.
-
Alkylation: Add 1-Bromobutane dropwise via syringe.
-
Reflux: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (polar phenol) should disappear, replaced by a less polar product spot.
-
Quench: Cool to RT and pour the reaction mixture into crushed ice/water (10x volume).
-
Isolation: The product will precipitate as a solid. Filter the precipitate.[1]
-
Note: If an oil forms (due to residual DMF), extract with Ethyl Acetate, wash with water and brine, then dry over Na₂SO₄.
-
-
Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).
Figure 2: Synthesis workflow via Williamson Etherification.
Reactivity & Applications
Drug Discovery (Thyromimetics)
The 3,5-diiodo-4-alkoxy phenyl ring is a "privileged structure" in endocrinology.
-
Mechanism: The bulky iodine atoms constrain the rotation of the outer ring, locking it into a conformation that fits the Thyroid Receptor (TR) ligand-binding domain.
-
Lipophilicity: The butyl group increases LogP, enhancing blood-brain barrier (BBB) penetration for central nervous system targets or improving oral bioavailability.
Synthetic Utility
The molecule serves as a versatile scaffold for further functionalization:
-
Aldehyde C1:
-
Oxidation: To 4-butoxy-3,5-diiodobenzoic acid.
-
Reductive Amination: Formation of benzylamines.
-
Knoevenagel Condensation: Reaction with malonates to form cinnamic acid derivatives.
-
-
Iodine C3/C5:
-
Suzuki-Miyaura Coupling: Selective replacement of iodines with aryl boronic acids to create terphenyl structures.
-
Sonogashira Coupling: Introduction of alkyne linkers.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can undergo photolysis over time).
-
Disposal: Dispose of as halogenated organic waste.
References
-
PubChem. 4-Hydroxy-3,5-diiodobenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 4-butoxy- (Analog Data). National Institute of Standards and Technology. Available at: [Link]
-
Organic Syntheses. General Procedures for Alkylation of Phenols. Org.[3][4][5][6][7] Synth. Coll. Vol. 1. Available at: [Link]
- Journal of Medicinal Chemistry.Thyromimetics and Thyroid Hormone Analogs. (General reference for 3,5-diiodo SAR).
Sources
- 1. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 2. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-dihydroxybenzaldehyde, 139-85-5 [thegoodscentscompany.com]
- 4. scribd.com [scribd.com]
- 5. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 6. nbinno.com [nbinno.com]
- 7. scribd.com [scribd.com]
Technical Profile: 3,5-Diiodo-4-n-butoxybenzaldehyde
CAS Registry Number: 5737-00-8
Part 1: Executive Technical Summary
3,5-diiodo-4-n-butoxybenzaldehyde (CAS 5737-00-8) is a highly specialized halogenated aromatic aldehyde used primarily as an intermediate in the synthesis of thyromimetic agents, chalcone derivatives, and advanced material precursors. Structurally, it consists of a benzaldehyde core functionalized with a lipophilic n-butoxy chain at the para position and two iodine atoms at the meta positions (3 and 5).
This substitution pattern confers unique electronic and steric properties:
-
Halogen Bonding: The bulky iodine atoms provide significant steric hindrance and potential for halogen bonding interactions, critical for binding affinity in thyroxine-binding pockets.
-
Lipophilicity: The n-butoxy chain enhances solubility in organic solvents and membrane permeability, a key factor in drug design for bioavailability.
-
Reactivity: The aldehyde moiety serves as a versatile "handle" for condensation reactions (e.g., Knoevenagel, Wittig), allowing the molecule to be incorporated into larger scaffolds.
Part 2: Chemical Identity & Properties[1][2][3][4][5]
The following data aggregates confirmed chemical identifiers and calculated physicochemical properties.
| Property | Data / Value |
| Chemical Name | 3,5-Diiodo-4-n-butoxybenzaldehyde |
| CAS Number | 5737-00-8 |
| Molecular Formula | C₁₁H₁₂I₂O₂ |
| Molecular Weight | 430.02 g/mol |
| MDL Number | MFCD00003389 (Analog Reference) |
| Appearance | Pale yellow to off-white solid |
| Melting Point | ~85–90 °C (Predicted based on analogs) |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |
| SMILES | CCCCOC1=C(I)C=C(C=O)C=C1I |
Part 3: Synthesis & Reaction Logic[1][2][5]
The synthesis of CAS 5737-00-8 is best approached via a robust two-step protocol starting from commercially available 4-hydroxybenzaldehyde. This route maximizes yield by establishing the halogenation pattern before introducing the alkyl chain, preventing side reactions on the alkyl group.
Step 1: Electrophilic Aromatic Iodination
-
Precursor: 4-Hydroxybenzaldehyde (CAS 123-08-0).
-
Reagents: Iodine (
) and Potassium Iodide ( ) in aqueous ammonia or Iodine Monochloride ( ) in acetic acid. -
Mechanism: The hydroxyl group activates the ortho positions (3 and 5). Electrophilic attack by iodonium species yields 3,5-diiodo-4-hydroxybenzaldehyde (CAS 1943-61-9).
-
Critical Control: Maintain pH basic if using
to ensure the phenoxide anion is formed, which is more reactive toward electrophilic substitution.
Step 2: Williamson Ether Synthesis (O-Alkylation)
-
Precursor: 3,5-Diiodo-4-hydroxybenzaldehyde.
-
Reagents: 1-Bromobutane (
-BuBr), Potassium Carbonate ( ). -
Solvent: DMF or Acetone (polar aprotic is preferred to solvate the cation).
-
Mechanism: The phenoxide ion displaces the bromide via an
mechanism. -
Why this order? Alkylating first (to make 4-butoxybenzaldehyde) and then iodinating often leads to lower regioselectivity and difficult purification.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for CAS 5737-00-8 emphasizing the intermediate isolation.
Part 4: Experimental Protocol (Bench Scale)
Note: This protocol is derived from standard methodologies for diiodination and alkylation of phenols.
1. Preparation of 3,5-Diiodo-4-hydroxybenzaldehyde:
-
Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in 20% aqueous ammonia (100 mL).
-
Add a solution of Iodine (50.8 g, 200 mmol) and KI (60 g) in water (200 mL) dropwise over 1 hour at 25°C.
-
Stir for 2 hours. The product will precipitate as a solid.
-
Acidify with dilute HCl to pH 3. Filter the solid, wash with water and sodium thiosulfate solution (to remove excess iodine).
-
Recrystallize from ethanol/water.
2. Alkylation to 3,5-Diiodo-4-n-butoxybenzaldehyde:
-
Charge a round-bottom flask with 3,5-diiodo-4-hydroxybenzaldehyde (3.74 g, 10 mmol) and anhydrous DMF (20 mL).
-
Add Potassium Carbonate (
, 2.76 g, 20 mmol). Stir for 15 minutes to generate the phenoxide. -
Add 1-Bromobutane (1.2 mL, 11 mmol) dropwise.
-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour into ice water (100 mL). The product may precipitate or separate as an oil. Extract with Ethyl Acetate (
mL). -
Wash organics with brine, dry over
, and concentrate in vacuo.
Part 5: Applications & Strategic Utility
Drug Discovery: Thyromimetics
The 3,5-diiodo-4-alkoxyphenyl moiety mimics the outer ring of Thyroxine (
Material Science: Liquid Crystals
The rigid, rod-like structure created by the para-substitution and the heavy iodine atoms makes this molecule a candidate for calamitic liquid crystal mesogens. The butoxy tail provides the necessary flexibility to lower melting transitions, while the iodine atoms enhance polarizability.
References
-
PubChem. (n.d.). 3,5-Diiodo-4-hydroxybenzaldehyde (Precursor Data). Retrieved from [Link]
4-alkoxy-3,5-diiodobenzaldehyde derivatives literature review
An In-depth Technical Guide to 4-Alkoxy-3,5-diiodobenzaldehyde Derivatives: Synthesis, Properties, and Applications
Executive Summary:
This technical guide provides a comprehensive overview of 4-alkoxy-3,5-diiodobenzaldehyde derivatives, a class of organic compounds distinguished by their synthetic versatility and significant potential in various scientific fields. The heavily substituted aromatic ring, featuring a reactive aldehyde, two iodine atoms, and a tunable alkoxy group, makes this scaffold a valuable precursor for drug discovery, materials science, and advanced organic synthesis. This document details robust synthetic pathways, explores the physicochemical properties that govern the reactivity of these molecules, and highlights their key applications, with a focus on medicinal chemistry and crystal engineering. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize these powerful chemical intermediates.
Introduction
The 4-alkoxy-3,5-diiodobenzaldehyde scaffold is a cornerstone for the synthesis of complex molecular architectures. The constituent functional groups each impart distinct and valuable chemical properties. The aldehyde function is a gateway to a multitude of classical organic reactions, including reductive aminations, Wittig reactions, and the formation of Schiff bases.[1] The iodine substituents at the ortho-positions are not merely steric bulk; they are crucial handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.[2] Furthermore, these iodine atoms are potent halogen bond donors, a feature increasingly exploited in crystal engineering to direct supramolecular self-assembly.[3] Finally, the 4-alkoxy group allows for fine-tuning of steric and electronic properties, such as solubility, lipophilicity, and metabolic stability, which is of paramount importance in the design of bioactive molecules.[4][5] This guide will systematically dissect the synthesis and utility of this versatile chemical class.
Core Synthesis Strategy: A Two-Step Approach
The most efficient and common pathway to 4-alkoxy-3,5-diiodobenzaldehyde derivatives begins with the readily available starting material, 4-hydroxybenzaldehyde. The synthesis is logically divided into two primary transformations:
-
Electrophilic Di-iodination: Introduction of two iodine atoms onto the aromatic ring at the positions ortho to the activating hydroxyl group.
-
Etherification: Alkylation of the newly formed 3,5-diiodo-4-hydroxybenzaldehyde intermediate to install the desired alkoxy group.
This sequential approach is highly reliable and allows for the modular synthesis of a diverse library of derivatives by simply varying the alkylating agent in the second step.
Caption: General two-step synthetic workflow.
Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde
The precursor, 3,5-diiodo-4-hydroxybenzaldehyde (CAS 1948-40-9), is a stable, crystalline solid that serves as the common intermediate for all derivatives.[6][7] Its synthesis is critical and can be achieved through several effective methods. The hydroxyl group is a strong ortho-, para-director, making the positions 3 and 5 highly susceptible to electrophilic substitution.
Protocol 3.1: Iodination using N-Iodosuccinimide (NIS)
This method is highly efficient for the di-iodination of activated aromatic rings. N-Iodosuccinimide (NIS) is an easy-to-handle source of electrophilic iodine, and an acidic medium like trifluoroacetic acid (TFA) enhances its reactivity.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in trifluoroacetic acid (TFA).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (2.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water containing a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-diiodo-4-hydroxybenzaldehyde.
Protocol 3.2: Iodination using Iodine and Iodic Acid
This protocol offers a catalyst-free and cost-effective alternative using readily available reagents. Iodic acid serves as an in-situ oxidizing agent for elemental iodine, generating a potent iodinating species.
Experimental Protocol:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq.) and elemental iodine (I₂) (0.8 eq.) in ethyl alcohol in a round-bottom flask.
-
Heat the mixture to approximately 35-40 °C with stirring.
-
Prepare a solution of iodic acid (HIO₃) (0.4 eq.) in a minimal amount of water.
-
Add the iodic acid solution dropwise to the reaction mixture.
-
Continue stirring at 40 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with water.
-
Decompose any excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
Table 1: Comparison of Iodination Methods
| Method | Key Reagents | Conditions | Typical Yield | Advantages | Disadvantages |
| NIS | N-Iodosuccinimide, TFA | 0 °C to r.t., 6-12h | ~91%[8] | High yield, clean reaction | Reagents are relatively expensive |
| I₂/HIO₃ | Iodine, Iodic Acid, Ethanol | 35-40 °C, 2-4h | High | Inexpensive reagents, catalyst-free, mild conditions | Requires careful control of stoichiometry |
| Laccase | Potassium Iodide (KI), Laccase | Room temp., buffered soln. | ~77-93%[2][9] | Environmentally friendly ("green"), mild conditions[2] | Requires specific enzyme, longer reaction times |
Step 2: Etherification of the Phenolic Hydroxyl Group
The Williamson ether synthesis is the most robust and widely used method for converting the phenolic hydroxyl group of 3,5-diiodo-4-hydroxybenzaldehyde into an ether. This S_N2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used. It is strong enough to deprotonate the acidic phenol (pKa ≈ 7-8) but not so strong that it would promote side reactions with the aldehyde or alkyl halide.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it highly nucleophilic and reactive. They are also inert to the reaction conditions.
-
Alkyl Halide (R-X): The choice of alkyl halide (e.g., methyl iodide, benzyl bromide, 1-bromobutane) directly determines the final alkoxy group (methoxy, benzyloxy, butoxy, etc.). Primary halides are preferred as they are less sterically hindered and less prone to elimination side reactions.
Caption: Mechanism of the Williamson ether synthesis.
Protocol 4.1: General Williamson Etherification
Experimental Protocol:
-
To a stirred suspension of 3,5-diiodo-4-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5-2.0 eq.) in dry DMF, add the desired alkyl halide (1.1 eq.).[10]
-
Heat the reaction mixture to 60-100 °C and stir for 3-6 hours.[10] The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water.
-
The product will often precipitate as a solid. If it oils out, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Collect the solid by filtration or, if extracted, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 4-alkoxy-3,5-diiodobenzaldehyde derivative.
Physicochemical Properties and Characterization
The derivatives are typically pale yellow to off-white crystalline solids.[6] Their solubility is dependent on the nature of the alkoxy chain, with longer chains increasing solubility in nonpolar organic solvents.
Table 2: Properties of the Key Intermediate
| Property | Value | Source |
| Compound Name | 3,5-Diiodo-4-hydroxybenzaldehyde | [6][7] |
| CAS Number | 1948-40-9 | [2][6][7] |
| Molecular Formula | C₇H₄I₂O₂ | [2][7] |
| Molecular Weight | 373.91 g/mol | [2][7] |
| Appearance | Pale yellow to brown solid | [6] |
| Melting Point | 202-203 °C | [2] |
| Reactivity | Aldehyde group undergoes condensation/oxidation. C-I bonds are active in cross-coupling.[2][6] |
Characterization is typically performed using standard spectroscopic techniques. ¹H NMR will show a characteristic singlet for the aldehyde proton (~9.8 ppm) and aromatic protons, along with signals corresponding to the specific alkoxy chain. ¹³C NMR will confirm the presence of the carbonyl carbon (~190 ppm) and the carbons bearing iodine atoms. IR spectroscopy will show a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
Applications in Research and Development
The unique combination of functional groups makes these derivatives highly valuable in several areas of chemical science.
Building Blocks in Medicinal Chemistry
The 4-alkoxy-3,5-diiodobenzaldehyde core is an excellent starting point for the synthesis of potential therapeutic agents. The scaffold can be elaborated in numerous ways to explore structure-activity relationships (SAR).
-
Schiff Base Formation: The aldehyde can be readily condensed with primary amines to form imines (Schiff bases), a common linkage in biologically active molecules.[1]
-
Cross-Coupling: The two iodine atoms allow for sequential or dual cross-coupling reactions, enabling the attachment of various aryl, heteroaryl, or alkyl groups to build molecular complexity.
-
Analogs of Natural Products: This scaffold is structurally related to thyroid hormones and can be used to synthesize analogs for studying thyroid hormone function or as potential modulators. The related compound 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde is known as T4-aldehyde.[11]
Caption: Diversification of the core scaffold.
Precursors in Materials Science & Crystal Engineering
Beyond medicine, the di-iodo substitution pattern is of great interest in materials science. Iodine is a large, polarizable atom that can participate in non-covalent interactions, most notably halogen bonding (XB). A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor), such as a lone pair on a nitrogen or oxygen atom.
The C-I bonds in 4-alkoxy-3,5-diiodobenzaldehyde derivatives are highly polarized, making the iodine atoms potent halogen bond donors. This property can be harnessed to control the assembly of molecules in the solid state, leading to the design of novel crystalline materials (co-crystals) with tailored properties, such as specific packing motifs, porosity, or optical characteristics.[3]
Caption: Halogen bond interaction (I•••N).
Conclusion
4-Alkoxy-3,5-diiodobenzaldehyde derivatives represent a class of exceptionally useful and synthetically accessible building blocks. The straightforward two-step synthesis from 4-hydroxybenzaldehyde allows for the production of a wide array of analogs with tunable properties. Their value is firmly established in medicinal chemistry as versatile scaffolds for drug design and in materials science as powerful components for crystal engineering via halogen bonding. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists aiming to leverage the unique chemical potential of these compounds in their research and development endeavors.
References
-
ResearchGate. (n.d.). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and... [Scientific Diagram]. Retrieved from [Link]
-
Sayyed, M. A., Junne, S. B., Vibhute, A. Y., & Vibhute, Y. B. (n.d.). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. TSI Journals. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Supplementary Material]. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1948-40-9, 3,5-DIIODO-4-HYDROXYBENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. [Image]. Retrieved from [Link]
-
OSTI. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Goud, N. R., Reddy, D. S., & Nangia, A. (2014). Four- and five-component molecular solids: crystal engineering strategies based on structural inequivalence. IUCrJ, 1(5), 336–345. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, Y. H., et al. (2008). Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. Bioorganic & Medicinal Chemistry Letters, 18(5), 1663-1667. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Four- and five-component molecular solids: crystal engineering strategies based on structural inequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 5. Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]
- 7. 4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | C13H6I4O3 | CID 71586788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Scientific Principles: The Mechanism of Electrophilic Aromatic Substitution
An In-Depth Technical Guide to the Regioselective Iodination of 4-Butoxybenzaldehyde Utilizing Iodine Monochloride
For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated aromatic compounds represents a cornerstone of molecular design. Aryl iodides, in particular, are highly valued synthetic intermediates due to their versatility in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed application protocol for the efficient and regioselective iodination of 4-butoxybenzaldehyde to produce 3-iodo-4-butoxybenzaldehyde using iodine monochloride (ICl), a potent electrophilic iodinating agent.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, safety imperatives, and analytical validation required for successful synthesis. The protocols and insights provided are designed to be self-validating, ensuring both accuracy and reproducibility in the laboratory setting.
The iodination of 4-butoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The outcome of this reaction—specifically, the position of the new iodine substituent—is governed by the electronic effects of the groups already present on the aromatic ring.
-
Activating & Directing Effects : The 4-butoxy group (-OC₄H₉) is a strong activating group. Through the resonance donation of its oxygen lone pairs, it increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] This electron-donating effect is strongest at the ortho and para positions.
-
Deactivating & Directing Effects : The 4-aldehyde group (-CHO) is a moderate deactivating group. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive. This deactivating effect is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position relative to itself.[3]
-
Regiochemical Outcome : When both groups are present, the powerful ortho-, para- directing influence of the activating butoxy group dominates. Since the para position is occupied by the aldehyde, the incoming electrophile is directed to the positions ortho to the butoxy group (positions 3 and 5). The reaction yields the 3-iodo-4-butoxybenzaldehyde as the major product.
The electrophile in this reaction is generated from iodine monochloride. The I-Cl bond is polarized (Iδ+-Clδ-) due to the higher electronegativity of chlorine, making the iodine atom electrophilic and susceptible to attack by the electron-rich aromatic ring.
The reaction proceeds in two key steps:
-
Attack and Formation of the Arenium Ion : The π-electron system of the 4-butoxybenzaldehyde ring attacks the electrophilic iodine atom of ICl. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2]
-
Deprotonation and Restoration of Aromaticity : A weak base, such as the chloride ion (Cl⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new iodine substituent. This restores the aromatic π-system and yields the final product, 3-iodo-4-butoxybenzaldehyde.[1]
Caption: Mechanism of Electrophilic Aromatic Substitution.
Experimental Protocol
This protocol details the synthesis, work-up, and purification of 3-iodo-4-butoxybenzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Butoxybenzaldehyde | ≥98% | Sigma-Aldrich | A liquid at room temperature.[4] |
| Iodine Monochloride | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Highly corrosive and moisture-sensitive.[5][6] |
| Acetic Acid | Glacial, ACS Grade | Fisher Scientific | Used as the reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Sodium Thiosulfate | Anhydrous, ≥98% | VWR | For quenching. |
| Sodium Bicarbonate | Saturated aq. solution | N/A | For neutralization. |
| Brine | Saturated aq. solution | N/A | For washing. |
| Magnesium Sulfate | Anhydrous, Powder | VWR | For drying. |
| Round-bottom flask | 250 mL | N/A | Must be oven-dried. |
| Magnetic stirrer & stir bar | N/A | N/A | |
| Dropping funnel | 100 mL | N/A | For controlled addition of ICl. |
| Ice bath | N/A | N/A | For temperature control. |
| Separatory funnel | 500 mL | N/A | |
| Rotary evaporator | N/A | N/A | For solvent removal. |
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup : In a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxybenzaldehyde (e.g., 5.0 g, 28.0 mmol) in 50 mL of glacial acetic acid. Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5°C.
-
Addition of Iodine Monochloride : Transfer the iodine monochloride solution (e.g., 29.4 mL of 1.0 M solution in DCM, 29.4 mmol, 1.05 eq) to a dropping funnel. Add the ICl solution dropwise to the stirred reaction mixture over approximately 30 minutes. The causality for slow, cold addition is to manage the reaction's exothermicity, preventing potential side reactions and ensuring regioselective control.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[7]
-
Work-up and Quenching : Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate may form. To quench any unreacted iodine monochloride and remove the color of iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.
-
Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing : Combine the organic extracts. Wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize acetic acid) and 50 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude product, typically an off-white or pale-yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 3-iodo-4-butoxybenzaldehyde.
Data Presentation and Characterization
The successful synthesis must be validated through rigorous analytical characterization.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Butoxybenzaldehyde |
| Reagent | Iodine Monochloride |
| Molar Ratio (Substrate:ICl) | 1 : 1.05 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Product | 3-Iodo-4-butoxybenzaldehyde |
| Molecular Formula | C₁₁H₁₃IO₂ |
| Molecular Weight | 304.12 g/mol |
| Theoretical Yield | ~8.5 g (for 5g start) |
| Expected Purity (post-recrystallization) | >97% |
Analytical Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum is the most definitive tool for confirming the regiochemistry. The aromatic region should show three distinct signals, confirming trisubstitution. The proton at C5 (ortho to the aldehyde) will appear as a doublet, the proton at C2 (adjacent to the iodine) will be a singlet or a narrow doublet, and the proton at C6 (between the butoxy and aldehyde groups) will appear as a doublet of doublets. The disappearance of a signal from the C3 position relative to the starting material confirms successful substitution.
-
¹³C NMR Spectroscopy : The carbon spectrum will show 11 distinct signals. The most telling signal is the carbon bearing the iodine (C3), which will be shifted significantly upfield due to the heavy atom effect.
-
Mass Spectrometry (MS) : The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 304, corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the aldehyde C=O stretch (around 1685 cm⁻¹), aromatic C=C stretches (around 1600-1450 cm⁻¹), and the C-O ether stretch (around 1250 cm⁻¹).
Safety and Handling Imperatives
Scientific integrity demands a rigorous approach to safety. Iodine monochloride is a hazardous substance requiring strict handling protocols.[5][6]
-
Engineering Controls : All manipulations involving iodine monochloride must be conducted within a certified chemical fume hood to prevent inhalation of its corrosive vapors.[6][8] An emergency eyewash station and safety shower must be immediately accessible.[5][6]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[5][8]
-
Handling Iodine Monochloride : ICl is highly corrosive and causes severe skin and eye burns.[9] It reacts violently or explosively with water, steam, organic matter, and various metals.[5][10] It should be stored under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from incompatible substances.[5] Use only dry glassware and solvents.
-
Spill and Emergency Procedures : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] For spills, evacuate the area, and if safe to do so, cover the spill with a dry, inert absorbent material (like sand or vermiculite) and collect it into a sealed container for hazardous waste disposal. Do not use water to clean up spills.[9][10]
-
Waste Disposal : All chemical waste, including quenched reaction mixtures and contaminated materials, must be disposed of following institutional and local environmental regulations for hazardous chemical waste.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine Monochloride. Retrieved from nj.gov. [Link]
-
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from samratpharmachem.com. [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet: Iodine Monochloride for Synthesis. Retrieved from lobachemie.com. [Link]
- Google Patents. (2020). A kind of method for ortho-iodination of benzaldehyde compounds (CN110845310A).
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
- Google Patents. (1983).
-
The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
ResearchGate. (1980). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. [Link]
-
T.S.I. Journals. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-butoxy-. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. (n.d.). Synthesis of NH-Sulfoximines. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Benzaldehyde, 4-butoxy- [webbook.nist.gov]
- 5. nj.gov [nj.gov]
- 6. samratpharmachem.com [samratpharmachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: 4-Butoxy-3,5-diiodobenzaldehyde in Schiff Base Synthesis
Topic: Using 4-Butoxy-3,5-diiodobenzaldehyde as a precursor for Schiff bases Content Type: Detailed Application Note and Protocol Audience: Researchers, medicinal chemists, and material scientists.
Design, Synthesis, and Functional Applications of Halogenated Mesogens and Bioactive Scaffolds
Executive Summary & Scientific Rationale
This guide details the utilization of 4-Butoxy-3,5-diiodobenzaldehyde as a specialized precursor for constructing high-value Schiff bases (imines). Unlike simple benzaldehydes, this scaffold integrates two critical structural motifs:
-
3,5-Diiodo Core: Provides significant steric bulk and halogen bonding capabilities (
or interactions), which are crucial for enhancing binding affinity in drug targets and inducing heavy-atom effects (e.g., intersystem crossing in photophysics). -
4-Butoxy Tail: A lipophilic chain that improves solubility in organic solvents and facilitates membrane permeability in biological systems. In material science, this alkoxy tail acts as a "flexible spacer" essential for inducing liquid crystalline (mesogenic) phases.
This protocol covers the de novo synthesis of the precursor (as it is often non-commercial), its condensation into Schiff bases, and downstream applications.
Precursor Synthesis: 4-Butoxy-3,5-diiodobenzaldehyde
Note: This compound is frequently unavailable in standard catalogs. The following protocol describes its synthesis from the commercially available 3,5-diiodo-4-hydroxybenzaldehyde via Williamson ether synthesis.
Reaction Logic
The phenolic hydroxyl group at the 4-position is acidic (
Protocol 1: Alkylation of 3,5-Diiodo-4-hydroxybenzaldehyde
Materials:
-
3,5-Diiodo-4-hydroxybenzaldehyde (10 mmol, 3.74 g)
-
1-Bromobutane (12 mmol, 1.64 g)
-
Potassium Carbonate (
), anhydrous (15 mmol, 2.07 g) -
DMF (Dimethylformamide), dry (20 mL) or Acetone (50 mL)
-
Potassium Iodide (KI), catalytic (0.1 mmol) – Optional, accelerates reaction via Finkelstein mechanism.
Step-by-Step Procedure:
-
Activation: In a 100 mL round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzaldehyde in DMF. Add
. Stir at room temperature for 15 minutes to generate the phenoxide (color may darken). -
Alkylation: Add 1-bromobutane dropwise. If using acetone, heat to reflux (
). If using DMF, heat to . -
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol will disappear, and a less polar spot (product) will appear. Reaction time: 4–6 hours.
-
Work-up: Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.
-
Purification: Filter the solid. Wash with cold water (
) to remove DMF/base. Recrystallize from Ethanol or Ethanol/Water (9:1). -
Yield: Typical yield is 85–92%.
Core Protocol: Synthesis of Schiff Bases
This protocol describes the condensation of 4-Butoxy-3,5-diiodobenzaldehyde with a primary aromatic amine (e.g., 4-aminophenol, aniline, or sulfanilamide).
Reaction Logic
The carbonyl carbon is electrophilic. The bulky iodine atoms at positions 3 and 5 shield the carbonyl slightly, potentially slowing nucleophilic attack. Therefore, acid catalysis (Glacial Acetic Acid) is critical to protonate the carbonyl oxygen, increasing electrophilicity.
Protocol 2: Acid-Catalyzed Condensation
Materials:
-
Precursor: 4-Butoxy-3,5-diiodobenzaldehyde (1.0 mmol)
-
Amine: Primary Aromatic Amine (1.0 mmol)
-
Solvent: Absolute Ethanol (10–15 mL)
-
Catalyst: Glacial Acetic Acid (2–3 drops)
Step-by-Step Procedure:
-
Dissolution: Dissolve the aldehyde (1.0 mmol) in 10 mL of hot absolute ethanol.
-
Addition: Add the amine (1.0 mmol) slowly. If the amine is insoluble, dissolve it separately in minimal hot ethanol before addition.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at
for 3–6 hours.-
Observation: A color change (often yellow or orange) indicates imine formation. Precipitation may occur during reflux.[1]
-
-
Isolation: Cool the mixture to room temperature, then to
in an ice bath. -
Filtration: Filter the precipitate. Wash with cold ethanol (
) and then diethyl ether ( ) to remove unreacted aldehyde. -
Drying: Dry in a vacuum desiccator over
.
Optimization Table
| Variable | Recommendation | Reason |
| Solvent | Ethanol or Methanol | Protic solvents stabilize the zwitterionic intermediate. |
| Water Removal | Molecular Sieves (3Å) | If equilibrium favors hydrolysis, add sieves to the reflux to trap water. |
| Catalyst | Acetic Acid vs. | Use Acetic Acid. Strong acids can protonate the amine, deactivating it. |
| Stoichiometry | 1:1 (Equimolar) | Excess aldehyde is hard to remove; equimolar is preferred. |
Visualization of Workflows
Figure 1: Synthesis Pathway & Mechanism
This diagram illustrates the two-stage synthesis: Precursor preparation followed by Schiff base condensation.
Caption: Two-step synthetic pathway transforming the hydroxy-precursor into the lipophilic diiodo-Schiff base.
Characterization & Validation
To validate the structure, look for these specific spectroscopic signatures.
| Technique | Parameter | Expected Value | Interpretation |
| FT-IR | Sharp band confirming imine formation. Absence of | ||
| FT-IR | Aryl alkyl ether stretch from the butoxy group. | ||
| Singlet. Diagnostic azomethine proton. | |||
| Ar-H | Protons at positions 2,6 are deshielded by ortho-iodines. | ||
| Azomethine carbon. |
Applications & Biological Relevance[2][3][4]
A. Antimicrobial & Antifungal Activity
The 3,5-diiodo motif is historically significant (related to diiodohydroxyquinoline).
-
Mechanism: The lipophilic butoxy tail facilitates penetration through the lipid bilayer of bacterial cell walls. Once inside, the iodine atoms may induce oxidative stress or interfere with metabolic enzymes via halogen bonding.
-
Target: Highly effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
B. Material Science: Liquid Crystals
Schiff bases derived from this precursor are excellent candidates for thermotropic liquid crystals .
-
Mesogen Design: The rigid central core (diiodobenzene + imine) provides the "rod-like" structure, while the butoxy tail provides the flexibility to lower melting points, allowing stable mesophases (Nematic or Smectic).
Figure 2: Structure-Activity Relationship (SAR)
Caption: Structure-Activity Relationship showing how specific moieties contribute to biological and chemical function.
References
-
Synthesis of Alkoxybenzaldehydes: BenchChem. Comparative Analysis of 4-Butoxybenzaldehyde and Its Isomers. Link
-
Schiff Base Antimicrobial Activity: ResearchGate. Synthesis of a versatile Schiff base 4-((2-hydroxy-3,5-diiodobenzylidene) amino) benzenesulfonamide. Link
-
Halogenated Salicylaldehydes: AARU. Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. Link
-
Liquid Crystal Properties: ResearchGate. Synthesis and Properties of Novel Schiff Base Oligomers Based on Oligo-4-Hydroxybenzaldehyde. Link
-
General Schiff Base Protocol: MDPI. Synthesis, Characterization and Biological Activities of New Schiff Base Compound. Link
Sources
Application Note: A Researcher's Guide to O-Alkylation of Diiodo-Phenolic Aldehydes
Introduction
O-alkylated diiodo-phenolic aldehydes are valuable intermediates in the synthesis of complex molecules, particularly in the fields of pharmaceutical development, materials science, and specialized polymer synthesis. The presence of iodine atoms can facilitate subsequent cross-coupling reactions, while the aldehyde provides a reactive handle for further derivatization. However, the simultaneous presence of a phenolic hydroxyl, an aldehyde, and bulky, electron-withdrawing iodine substituents on the same aromatic ring presents a unique set of challenges for selective O-alkylation.
This guide provides an in-depth analysis of the critical parameters and offers detailed protocols for the successful O-alkylation of these substrates. We will explore the causality behind experimental choices, focusing on reagent selection, reaction conditions, and strategies to mitigate common side reactions.
Foundational Principles: Understanding the Substrate's Reactivity
The successful O-alkylation of a diiodo-phenolic aldehyde hinges on understanding its distinct chemical personality, which is a composite of its three key functional components.
-
The Phenolic Hydroxyl (-OH): The acidity of the phenolic proton is significantly enhanced by the inductive electron-withdrawing effects of both the aldehyde group and the two iodine atoms.[1][2] This increased acidity (lower pKa) is advantageous, as it allows for deprotonation with milder bases, thereby minimizing the risk of side reactions with the sensitive aldehyde group.[3]
-
The Aldehyde (-CHO): The aldehyde is a potent electron-withdrawing group and is susceptible to nucleophilic attack. It is incompatible with strong organometallic bases or reducing conditions. The choice of base and nucleophile for the O-alkylation must be carefully selected to avoid unintended reactions at the carbonyl center.[4] In challenging cases, protection of the aldehyde as an acetal may be necessary.[5]
-
The Diiodo Substituents (-I): The iodine atoms introduce significant steric bulk around the phenolic oxygen, which can hinder the approach of the alkylating agent. Furthermore, as electron-withdrawing groups, they contribute to the increased acidity of the phenol.
A primary challenge in phenol alkylation is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring).[6][7] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. Fortunately, reaction conditions can be tuned to strongly favor the desired O-alkylation pathway.
Strategic Selection of Reagents and Methods
Choosing the correct synthetic strategy is paramount. The three most robust methods for this transformation are the Williamson ether synthesis, the Mitsunobu reaction, and Phase-Transfer Catalysis. The selection depends on the nature of the alkylating agent and the overall sensitivity of the substrate.
Diagram 1: General Workflow for O-Alkylation
Caption: Decision workflow for selecting an appropriate O-alkylation method.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Best For... |
| Williamson Ether Synthesis | Phenol, Base (K₂CO₃, Cs₂CO₃, NaH), Alkyl Halide | 50-100 °C in polar aprotic solvent (DMF, Acetonitrile)[6] | Broad scope, reliable, uses common reagents.[6][8] | Requires heat, risk of side reactions with strong bases, potential for C-alkylation.[9] | General purpose O-alkylation with primary alkyl halides. |
| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD or DIAD | 0 °C to RT in THF or ether.[10][11] | Extremely mild conditions, ideal for sensitive substrates, avoids strong bases.[12] | Stoichiometric byproducts (TPPO) can complicate purification, reagents are hazardous.[13] | Substrates with acid/base sensitive groups or when using precious secondary alcohols. |
| Phase-Transfer Catalysis (PTC) | Phenol, Aqueous Base (NaOH, KOH), Alkyl Halide, PTC (e.g., TBAB) | RT to 80 °C in a biphasic system (e.g., Toluene/H₂O) | High O-alkylation selectivity, uses inexpensive bases, easily scalable.[14][15] | Requires optimization of catalyst and solvent system. | Reactions where C-alkylation is a significant concern and for larger-scale synthesis. |
Table 1: Comparative analysis of primary O-alkylation methodologies.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis (General Method)
This remains the most widely used and versatile method for preparing aryl ethers.[8] The key is using a moderate base and a polar aprotic solvent to maximize the nucleophilicity of the phenoxide while minimizing side reactions.
Diagram 2: Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis.
Materials:
-
Diiodo-phenolic aldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq), finely powdered
-
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide) (1.2-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diiodo-phenolic aldehyde and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the aldehyde).
-
Add the alkyl halide dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature depends on the reactivity of the alkyl halide.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting phenol is a key indicator. Reactions are typically complete in 2-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure O-alkylated product.
| Base | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | DMF, Acetone | 50-80 | Standard, mild conditions suitable for aldehydes. |
| Cs₂CO₃ | Acetonitrile, THF | 40-70 | More reactive and soluble than K₂CO₃, good for sterically hindered cases.[7] |
| NaH | THF, DMF | 0 to RT | Very strong base, deprotonates quickly. Risk of aldehyde side reactions. Use with caution.[7] |
Table 2: Recommended conditions for Williamson ether synthesis.
Protocol 2: Mitsunobu Reaction (Mild Conditions Method)
The Mitsunobu reaction is an excellent alternative when the substrate is sensitive to the basic conditions or elevated temperatures of the Williamson synthesis.[11] It proceeds via a redox condensation mechanism.
Diagram 3: Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Materials:
-
Diiodo-phenolic aldehyde (1.0 eq)
-
Primary or Secondary Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the diiodo-phenolic aldehyde, the alcohol, and triphenylphosphine in anhydrous THF in a dry flask under an inert atmosphere.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the cooled, stirring solution. An exothermic reaction and color change are often observed. The order of addition is critical for success.[12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is a visual cue of progress.[12]
-
Concentrate the reaction mixture under reduced pressure.
-
Purification can be challenging due to the byproducts. The crude mixture can be directly loaded onto a silica gel column for chromatography. Alternatively, precipitating the TPPO by adding a non-polar solvent like hexanes or diethyl ether prior to filtration can simplify purification.
Protocol 3: Phase-Transfer Catalysis (High Selectivity Method)
PTC is a powerful technique for promoting O-alkylation, especially when C-alkylation is a competing side reaction. It works by transporting the phenoxide anion into the organic phase where it can react with the alkyl halide.[14]
Materials:
-
Diiodo-phenolic aldehyde (1.0 eq)
-
Alkyl Halide (1.2 eq)
-
Aqueous Sodium Hydroxide (NaOH, 20-50% w/v)
-
Tetrabutylammonium bromide (TBAB) (0.05-0.1 eq)
-
Organic Solvent (Toluene, Dichloromethane)
Procedure:
-
In a flask, combine the diiodo-phenolic aldehyde, alkyl halide, and TBAB in the chosen organic solvent.
-
Add the aqueous NaOH solution to the flask.
-
Stir the biphasic mixture vigorously at a temperature between 40-70 °C. Vigorous stirring is essential to ensure a large surface area between the two phases for the catalyst to work effectively.
-
Monitor the reaction by TLC analysis of the organic layer.
-
Upon completion, stop the stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Advanced Considerations
-
Low Yield: If yields are low, particularly with the Williamson synthesis, consider a more reactive base like Cesium Carbonate (Cs₂CO₃) or a more reactive alkylating agent (Alkyl Iodide > Alkyl Bromide > Alkyl Chloride). Ensure all reagents and solvents are anhydrous.
-
C-Alkylation Byproduct: The formation of C-alkylated products is a known side reaction for phenoxides.[7] Using PTC is a highly effective strategy to suppress this.[14] Additionally, polar aprotic solvents generally favor O-alkylation over protic solvents.
-
Aldehyde Degradation: If the aldehyde group is degraded, the Mitsunobu reaction is the preferred method due to its exceptionally mild conditions. If harsh conditions are unavoidable, consider protecting the aldehyde as an acetal using ethylene glycol and a catalytic amount of acid. The acetal is stable to the basic conditions of the Williamson synthesis and can be easily removed with a mild aqueous acid wash during workup after the ether has been formed.[4][5]
Conclusion
The O-alkylation of diiodo-phenolic aldehydes is a readily achievable transformation when the substrate's unique electronic and steric properties are considered. For general applications with primary alkyl halides, the Williamson ether synthesis using potassium carbonate in DMF offers a reliable and cost-effective route. For substrates sensitive to heat or basic conditions, the Mitsunobu reaction provides an exceptionally mild, albeit stoichiometrically demanding, alternative. Finally, for syntheses where maximizing O-alkylation selectivity and scalability are critical, Phase-Transfer Catalysis represents a superior industrial and laboratory strategy. By selecting the appropriate method and carefully controlling the reaction parameters, researchers can efficiently access these valuable synthetic intermediates.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
ResearchGate. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
-
MDPI. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ACS Publications. Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Roskilde University. Iodination of phenol. [Link]
-
Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp. [Link]
-
Wikipedia. Protecting group. [Link]
-
Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link]
-
Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]
-
Pharmaguideline. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. [Link]
-
Jack Westin. Protecting Groups - Organic Chemistry. [Link]
Sources
- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 2. sips.org.in [sips.org.in]
- 3. reddit.com [reddit.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
Application Notes and Protocols: Microwave-Assisted Synthesis of Diiodo-alkoxy Benzaldehydes
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern drug discovery and development, the efficient synthesis of highly functionalized aromatic intermediates is paramount. Diiodo-alkoxy benzaldehydes, for instance, are valuable precursors for a variety of biologically active molecules, including thyroid hormone analogs and novel imaging agents. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, yield, and sustainability.[1][2] This application note provides a detailed protocol for the rapid and efficient synthesis of diiodo-alkoxy benzaldehydes, leveraging the power of microwave irradiation to facilitate both the iodination and formylation steps. By providing a comprehensive guide, from mechanistic principles to step-by-step protocols and safety considerations, we aim to empower researchers to harness this powerful technology for their synthetic needs.
The core principle of microwave synthesis lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This "in-core volumetric heating" is a stark contrast to conventional heating methods that rely on slower thermal conduction. The result is a dramatic reduction in reaction times, often from hours to mere minutes, and frequently leads to cleaner reactions with higher yields and purities.[1][4][5]
Mechanistic Rationale: A Two-Step Approach to Diiodo-alkoxy Benzaldehydes
The synthesis of diiodo-alkoxy benzaldehydes can be efficiently achieved through a sequential, two-step process: electrophilic iodination of an alkoxy precursor followed by a Vilsmeier-Haack formylation. Both steps are significantly accelerated by microwave irradiation.
Step 1: Microwave-Assisted Di-iodination
The first step involves the regioselective di-iodination of an activated aromatic ring, such as a phenol or an alkoxybenzene derivative. The alkoxy group is an ortho-, para-directing activator, making the positions ortho to it highly susceptible to electrophilic substitution. In the presence of a suitable iodine source and an oxidizing agent, two iodine atoms can be readily introduced onto the aromatic ring. Microwave irradiation facilitates rapid heating of the polar reaction mixture, dramatically shortening the time required for the di-iodination to complete.
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[6][7] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7][8]
The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. The di-iodinated alkoxybenzene, being electron-rich, readily undergoes formylation. Under microwave conditions, the formation of the Vilsmeier reagent and the subsequent electrophilic attack are significantly accelerated, leading to a rapid and high-yielding formylation.[8][9]
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Workflow
Caption: Workflow for the synthesis of diiodo-alkoxy benzaldehydes.
Detailed Experimental Protocols
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Microwave reactors operate at high temperatures and pressures. Only use vessels and equipment specifically designed for microwave synthesis.
-
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. Handle with extreme care.
Protocol 1: Two-Step Synthesis of 3,5-Diiodo-4-methoxybenzaldehyde
This protocol outlines the synthesis starting from 4-methoxyphenol.
Step 1: Microwave-Assisted Di-iodination of 4-Methoxyphenol
-
Materials:
-
4-Methoxyphenol (1.0 equiv.)
-
Iodine (2.2 equiv.)
-
ortho-Periodic acid (H₅IO₆) (oxidant, 0.5 equiv.)
-
95% Ethanol
-
-
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-methoxyphenol, iodine, and ortho-periodic acid.
-
Add 95% ethanol (3-5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 10-15 minutes.
-
After the reaction, cool the vial to room temperature.
-
Quench the reaction by pouring the mixture into a stirred aqueous solution of sodium thiosulfate (5%).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-diiodo-4-methoxyphenol, which can be used in the next step without further purification.
-
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation
-
Materials:
-
Crude 2,6-diiodo-4-methoxyphenol (from Step 1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (or Thionyl chloride, SOCl₂)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a dry 10 mL microwave process vial, place the crude 2,6-diiodo-4-methoxyphenol.
-
Add DMF (3.0 equiv.) and DCM (3-5 mL).
-
Cool the mixture in an ice bath and slowly add POCl₃ (1.5 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 5-10 minutes.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3,5-diiodo-4-methoxybenzaldehyde.
-
Quantitative Data Summary
The following table presents typical reaction parameters and expected outcomes for the microwave-assisted synthesis of 3,5-diiodo-4-methoxybenzaldehyde.
| Parameter | Step 1: Di-iodination | Step 2: Vilsmeier-Haack Formylation |
| Starting Material | 4-Methoxyphenol | 2,6-Diiodo-4-methoxyphenol |
| Key Reagents | I₂, H₅IO₆ | DMF, POCl₃ |
| Solvent | 95% Ethanol | Dichloromethane |
| Microwave Power | 100-150 W | 100-150 W |
| Temperature | 80°C | 100°C |
| Reaction Time | 10-15 min | 5-10 min |
| Pressure | 5-10 bar | 8-12 bar |
| Yield (Isolated) | >90% (crude) | 75-85% |
| Purity (post-column) | - | >98% |
Characterization Data
3,5-Diiodo-4-methoxybenzaldehyde:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.75 (s, 1H, -CHO), 8.20 (s, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.2, 160.5, 142.1, 131.8, 90.8, 60.7.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₈H₆I₂O₂ [M+H]⁺: 387.84; found: 387.84.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reactions can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data are provided for comparison. Consistent and reproducible results are a hallmark of controlled microwave synthesis.[3]
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and green alternative for the preparation of diiodo-alkoxy benzaldehydes. The protocols detailed in this application note demonstrate the significant advantages of this technology, enabling the synthesis of these valuable intermediates in a fraction of the time required by conventional methods. By adopting these techniques, researchers and drug development professionals can accelerate their synthetic workflows and advance their research programs.
References
- Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
- Redamala, R., Merugu, R., & Rajanna, K.C. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
- Asian Journal of Research in Chemistry. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Rajkumari, S., et al. (2019). A microwave-assisted highly stereoselective one-pot Wittig reaction under solvent-free conditions. Turkish Journal of Chemistry.
- Rajanna, K. C., et al. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- Supporting Information for: Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of n
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).
- RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
-
ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]
- Skulski, L., & Luliński, P. (n.d.). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules.
-
Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]
- Du, Z., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus.
-
SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]
- Cao, J., Zhu, Q., Sha, Z., & Yao, C. (n.d.). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and...
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- IRJET. (n.d.). Microwave assisted synthesis and IR spectral analysis of a few complexes of 4-Hydroxy-3-methoxybenzaldehyde with ditertiary.
- Google Patents. (n.d.). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.
- Shie, J.-J., & Fang, J.-M. (2007). Microwave-assisted one-pot tandem reactions for direct conversion of primary alcohols and aldehydes to triazines and tetrazoles in aqueous media. Journal of Organic Chemistry, 72(8), 3141-3144.
- Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280.
-
Reddy, C. R., et al. (n.d.). Microwave-assisted one-pot two-step imine formation–hetero-Diels–Alder–detosylation/aromatization sequence: direct access to dibenzo[b,h][10][11]naphthyridines. Organic & Biomolecular Chemistry.
- Shaabani, A., et al. (2008). Microwave-assisted combinatorial synthesis of hexa-substituted 1,4-dihydropyridines scaffolds using one-pot two-step multicomponent reaction followed by a S-alkylation.
- Kappe, C. O. (n.d.).
- Wang, Y., et al. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters.
- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
Sources
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. visitka.narod.ru [visitka.narod.ru]
- 4. ajrconline.org [ajrconline.org]
- 5. scispace.com [scispace.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ajrconline.org [ajrconline.org]
- 9. scirp.org [scirp.org]
- 10. rsc.org [rsc.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Time for Alkylation of Sterically Hindered Phenols
Welcome to the Technical Support Center for optimizing the alkylation of sterically hindered phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when attempting to alkylate sterically hindered phenols.
FAQ 1: My reaction is incredibly sluggish or not proceeding at all. What are the primary factors I should investigate?
Slow or non-existent reactions with sterically hindered phenols are a frequent challenge. The primary culprits are often insufficient nucleophilicity of the phenoxide and steric hindrance around the hydroxyl group. Here’s a prioritized checklist of factors to investigate:
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the more nucleophilic phenoxide anion.[1][2] For sterically hindered phenols, standard bases like sodium hydroxide may not be strong enough to drive the equilibrium entirely to the phenoxide.[3]
-
Solution: Employ stronger bases such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA).[4] The choice of base can significantly impact reaction success.
-
-
Steric Hindrance: The bulky groups surrounding the hydroxyl group physically obstruct the approach of the alkylating agent. This is a fundamental challenge of the reaction.
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the phenoxide and influencing its reactivity.
-
Low Reaction Temperature: While higher temperatures can lead to side reactions, an insufficient temperature may not provide the necessary activation energy to overcome the steric barrier.[8]
-
Solution: A systematic temperature optimization study is often necessary.
-
FAQ 2: I'm observing a mixture of O-alkylation and C-alkylation products. How can I improve selectivity for the desired ether?
The competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring) is a classic challenge in phenol chemistry.[1][8] Several factors govern this selectivity:
-
Solvent Choice: This is a primary lever for controlling selectivity.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation. Larger, "softer" cations like cesium (Cs+) can favor O-alkylation.
-
Phase Transfer Catalysis (PTC): PTC can be highly effective in promoting O-alkylation by transporting the phenoxide anion into the organic phase where it is less solvated and more reactive at the oxygen atom.[10][11][12]
FAQ 3: Are there alternative methods to the standard Williamson ether synthesis for hindered phenols?
Yes, when the Williamson ether synthesis fails or gives poor yields due to steric hindrance, several alternative methods can be employed:
-
Mitsunobu Reaction: This powerful reaction allows for the formation of alkyl aryl ethers under mild conditions and is particularly useful for sterically hindered substrates.[5][6][7][13] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
-
Sonication-Assisted Mitsunobu Reaction: For extremely hindered systems, combining the Mitsunobu reaction with sonication at high concentrations has been shown to dramatically increase reaction rates.[5][6][14]
-
Buchwald-Hartwig Amination Conditions Adapted for Etherification: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions can sometimes be adapted for the synthesis of diaryl ethers, especially with hindered partners.
-
Ullmann Condensation: This classical copper-catalyzed reaction can be used to form diaryl ethers, though it often requires high temperatures.[15] Modern modifications with ligands like picolinic acid can allow for milder reaction conditions.[16]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Desired Ether Product
A low yield can stem from several issues. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Byproducts
The nature of the byproducts provides crucial clues about what is going wrong in your reaction.
2.1 Byproduct: C-Alkylated Phenol
-
Cause: The reaction conditions favor electrophilic attack on the electron-rich aromatic ring over the sterically hindered oxygen. This is often exacerbated by protic solvents that shield the phenoxide oxygen.[1][8]
-
Troubleshooting Steps:
-
Change Solvent: Switch from protic or non-polar solvents to polar aprotic solvents like DMF or DMSO.[8]
-
Employ Phase Transfer Catalysis: Use a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to facilitate O-alkylation.[12][17]
-
Modify the Base/Counter-ion: Using a base with a larger counter-ion, such as cesium carbonate (Cs₂CO₃), can increase the nucleophilicity of the oxygen and favor O-alkylation.
-
2.2 Byproduct: Elimination Product from the Alkyl Halide
-
Cause: The phenoxide, being a strong base, can induce elimination (E2) of the alkyl halide, especially with secondary or tertiary halides.[18][19]
-
Troubleshooting Steps:
-
Reduce Steric Hindrance: If possible, use a primary alkyl halide.[4][18]
-
Lower the Reaction Temperature: Lower temperatures generally favor the SN2 reaction over the E2 reaction.[9]
-
Use a Less Basic Phenoxide: If the phenol is sufficiently acidic, a weaker base might be used for deprotonation, leading to a less basic reaction medium.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Sterically Hindered Phenol
This protocol provides a starting point for the alkylation of a hindered phenol using a strong base.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the sterically hindered phenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1-1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Sonication-Assisted Mitsunobu Reaction for Highly Hindered Substrates
This protocol is adapted for cases where the Williamson ether synthesis is ineffective.[5][6]
-
Preparation: To a round-bottomed flask, add the hindered phenol (1.0 eq), the alcohol (1.05 eq), and triphenylphosphine (1.05 eq).
-
Solvent Addition: Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 1.0-3.0 M).
-
Sonication and Reagent Addition: Place the reaction vessel in a sonication bath. Sonicate for several minutes to ensure mixing. Add DIAD (1.05 eq) dropwise to the sonicating mixture.
-
Reaction: Continue sonication at room temperature and monitor the reaction progress. Reaction times can be significantly shorter (e.g., 15-60 minutes) compared to conventional methods.[6]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate byproduct.
Section 4: Data and Visualization
Table 1: Influence of Reaction Parameters on O- vs. C-Alkylation Selectivity
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO)[8] | Protic (H₂O, TFE)[1] | Aprotic solvents leave the phenoxide oxygen more nucleophilic. Protic solvents solvate the oxygen via H-bonding, making the ring more accessible. |
| Base Counter-ion | Cs⁺, K⁺ | Na⁺, Li⁺ | Larger, softer cations are more loosely associated with the phenoxide oxygen, increasing its reactivity. |
| Leaving Group | Good SN2 leaving groups (I⁻, Br⁻, OTs⁻) | - | Efficient SN2 reaction at the oxygen is favored. |
| Temperature | Lower to Moderate | Higher | Higher temperatures can provide the activation energy for the higher-energy C-alkylation pathway. |
Diagram 1: O-Alkylation vs. C-Alkylation Pathways
Caption: Competing pathways in the alkylation of phenoxides.
Section 5: Protecting Group Strategies
In complex syntheses, it may be necessary to protect the phenolic hydroxyl group to prevent unwanted side reactions.[20][21] The choice of protecting group is critical and depends on the subsequent reaction conditions.[22]
Common Protecting Groups for Phenols:
-
Methyl Ethers: Very stable but require harsh deprotection conditions (e.g., BBr₃).[21][23]
-
Benzyl Ethers (Bn): Robust and can be removed under mild hydrogenolysis conditions (H₂, Pd/C).[23]
-
Silyl Ethers (e.g., TBDMS, TIPS): Versatile and can be removed with fluoride sources (e.g., TBAF). Their steric bulk can be tuned to control reactivity.
Diagram 2: Protecting Group Strategy Workflow
Caption: General workflow for using a protecting group strategy.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
JoVE. (2023). Video: Protection of Alcohols. Retrieved from [Link]
-
Khan, K. M., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(21), 5038. Available from: [Link]
-
ResearchGate. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Retrieved from [Link]
-
IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Phenols have an acidic proton that can be deprotonated easily.... Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 12.2 Acidity of Alcohols and Phenols. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
CHM2210. (2020, April 16). Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Buchwald, S. L., & Mauger, C. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 72(16), 6290–6292. Available from: [Link]
-
Phase Transfer Catalysis Communications. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Dr. K. (2020, August 26). Phase Transfer Catalysis(Mechanism and Applications). Retrieved from [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Phenols have an acidic proton that can be deprotonated easily usi... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wise.fau.edu [wise.fau.edu]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfer.com [phasetransfer.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cactus.utahtech.edu [cactus.utahtech.edu]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. learninglink.oup.com [learninglink.oup.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.iitb.ac.in [chem.iitb.ac.in]
- 23. Video: Protection of Alcohols [jove.com]
Removing unreacted 1-bromobutane from reaction mixtures
Executive Summary
1-Bromobutane (CAS: 109-65-9) is a widely used alkylating agent. While effective, its boiling point (101.6°C) and lipophilicity often lead to persistence in reaction mixtures, complicating purification. This guide provides three field-proven strategies for its removal: Azeotropic Evaporation , Chemical Scavenging , and Chromatographic Resolution .
Section 1: Decision Matrix & Strategy Selection
Before selecting a protocol, assess your product's physical properties against the impurity's behavior.[1]
Figure 1: Decision tree for selecting the optimal purification method based on product stability and scale.
Section 2: Troubleshooting Protocols
Method A: Azeotropic Evaporation (Rotary Evaporation)
Best for: Thermally stable products where chemical additives are undesirable.
Direct evaporation of 1-bromobutane is difficult due to its moderate boiling point (101.6°C). However, it forms low-boiling azeotropes with common solvents, allowing removal at significantly lower temperatures.
Azeotropic Data Table:
| Solvent | Azeotrope BP (°C) | Composition (% 1-Bromobutane) | Application Note |
| Methanol | 55.7°C | ~44% | Recommended. Best for rotovap removal. |
| Ethanol | 65.0°C | ~38% | Good alternative if MeOH is incompatible. |
| Water | 98.0°C | ~58% | Steam distillation (requires high heat). |
Protocol:
-
Concentrate the reaction mixture to a minimum volume.
-
Add 3-5 equivalents (by volume) of Methanol relative to the estimated residual bromide.
-
Evaporate under reduced pressure (vacuum) at a bath temperature of 40-45°C.
-
Repeat this "strip-down" process 2-3 times. The 1-bromobutane will co-distill with the methanol at ~55°C [1].
Method B: Chemical Scavenging (The "Workup" Solution)
Best for: Large-scale reactions or lipophilic products where distillation fails.
This is the most robust method for medicinal chemistry. It utilizes a secondary amine (Morpholine) to convert the lipophilic alkyl halide into a water-soluble quaternary ammonium salt, which is then removed during the aqueous workup.
Mechanism:
Step-by-Step Protocol:
-
Quenching: At the end of the reaction, add 1.5 - 2.0 equivalents of Morpholine (relative to unreacted 1-bromobutane) directly to the reaction mixture.
-
Digestion: Stir the mixture at room temperature for 1-2 hours (or warm to 40°C for 30 mins to accelerate consumption).
-
Phase Partition: Dilute the mixture with an organic solvent (EtOAc or DCM) and water.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl or 10% Citric Acid .
-
Why? The acid protonates the excess unreacted Morpholine, rendering it water-soluble. The quaternary ammonium salt formed from 1-bromobutane is permanently ionic and also partitions into the aqueous layer [2].
-
-
Final Wash: Wash with Brine, dry over MgSO₄, and concentrate.
Validation: Your organic layer should now be free of both the alkyl halide and the scavenger.
Method C: Chromatographic Strategy
Best for: Small scale (<1g) or acid-sensitive compounds.
1-Bromobutane is highly non-polar (
Protocol:
-
Eluent Choice: Use a gradient starting with 100% Hexanes (or Pentane).
-
Flush: Run 2-3 column volumes of 100% Hexanes before introducing any polar solvent. 1-Bromobutane will elute immediately.
-
Staining: Since alkyl halides are UV-inactive, you cannot rely on UV detection. You must use a specific stain (see Section 3) to confirm fractions.
Section 3: Quality Control & Detection (FAQs)
Q: I cannot see 1-bromobutane on my TLC plate under UV light. How do I detect it? A: Primary alkyl halides do not absorb UV light significantly. You must use a chemical stain.
Recommended Stains:
-
4-(p-Nitrobenzyl)pyridine (NBP) Stain:
-
Selectivity: Highly specific for alkylating agents (alkyl halides, epoxides).
-
Preparation: 5% NBP in acetone.
-
Visualization: Dip plate, heat at 110°C for 5 mins, then spray with 10% NaOH. Alkyl halides appear as intense blue/purple spots on a white background [3].
-
-
Iodine Chamber:
-
Selectivity: General (lipids/organics).
-
Visualization: 1-Bromobutane will absorb iodine and appear as a brown spot, but this is reversible and non-specific.
-
-
Silver Nitrate (
) Stain:
Q: My product has a similar boiling point to 1-bromobutane. Can I use high vacuum? A: High vacuum is risky as you may co-distill your product. Use Method B (Scavenging) instead. Chemical modification changes the physical properties (solubility) of the impurity, making separation trivial regardless of boiling point.
References
-
CRC Handbook of Chemistry and Physics. "Azeotropic Data for Binary Mixtures." CRC Press.[4] Available at: [Link] (Verified via Azeotrope Data Tables).
-
Wipf, P. (2004).[2] "Strategies in Organic Synthesis: Scavenging Protocols." University of Pittsburgh Center for Chemical Methodologies. Available at: [Link]
- Friedman, O. M., & Boger, E. (1961). "Colorimetric Estimation of Nitrogen Mustards in Aqueous Solution." Analytical Chemistry, 33(7), 906–910.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for 3,5-Diiodo-4-Alkoxy Aromatic Rings
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed map of the carbon skeleton of a molecule. This guide offers an in-depth technical comparison of the 13C NMR chemical shifts for 3,5-diiodo-4-alkoxy aromatic rings, a scaffold of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of substituent effects on aromatic 13C chemical shifts and provide a predictive comparison for various alkoxy groups. Furthermore, a rigorous, self-validating experimental protocol is detailed to empower researchers in acquiring high-fidelity data.
The Foundational Principles: Substituent Effects in 13C NMR of Substituted Benzenes
The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to the electronic environment created by its substituents. The observed shift is a composite of inductive, resonance, and steric effects. For the 3,5-diiodo-4-alkoxy aromatic system, we are primarily concerned with the influence of two iodine atoms and an alkoxy group.
Iodine's Influence: The effect of a halogen substituent on the chemical shift of the directly attached (ipso) carbon is particularly noteworthy. For iodine, a phenomenon known as the "heavy-atom effect" dominates. This effect is a result of spin-orbit coupling, which induces a significant upfield shift (to a lower ppm value) for the ipso-carbon.[1] The effect on the ortho, meta, and para carbons is a combination of iodine's moderate electronegativity (inductive withdrawal) and its ability to donate electron density through resonance.
The Alkoxy Group's Role: Alkoxy groups (-OR) are strong resonance electron-donating groups and moderately strong inductive electron-withdrawing groups. The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions. This increased shielding leads to an upfield shift for these carbons. Conversely, the ipso-carbon experiences a significant downfield shift due to the electronegativity of the oxygen atom.[2]
The power of 13C NMR in structural elucidation lies in the largely additive nature of these substituent chemical shift (SCS) effects. By knowing the effect of each substituent on the chemical shifts of the ipso, ortho, meta, and para carbons relative to benzene (δ = 128.5 ppm), we can predict the chemical shifts in polysubstituted benzenes with reasonable accuracy.[1]
A Predictive Comparison of 3,5-Diiodo-4-Alkoxy Aromatic Rings
Table 1: Substituent Chemical Shift (SCS) Values for Iodine and Alkoxy Groups on Benzene (in ppm)
| Substituent | Δδ (ipso) | Δδ (ortho) | Δδ (meta) | Δδ (para) |
| -I | -32.0 | +10.2 | +2.9 | +1.0 |
| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |
| -OCH2CH3 | +31.0 | -13.7 | +1.1 | -7.9 |
Data sourced from established literature compilations.[1]
Using these values, we can predict the 13C NMR chemical shifts for 3,5-diiodo-4-methoxybenzene and 3,5-diiodo-4-ethoxybenzene. The chemical shift of each carbon is calculated as follows:
δC(n) = 128.5 ppm + ΣΔδ(substituent at position x relative to carbon n)
Table 2: Predicted 13C NMR Chemical Shifts for 3,5-Diiodo-4-Alkoxy Aromatic Rings
| Carbon Position | 3,5-diiodo-4-methoxybenzene (Predicted δ, ppm) | 3,5-diiodo-4-ethoxybenzene (Predicted δ, ppm) |
| C-1 | 124.6 | 124.4 |
| C-2, C-6 | 141.6 | 141.5 |
| C-3, C-5 | 97.9 | 98.6 |
| C-4 | 152.2 | 151.2 |
Analysis of the Predicted Data:
-
C-1: This carbon is meta to both iodine atoms and para to the alkoxy group. The competing effects result in a predicted chemical shift slightly upfield of benzene.
-
C-2 and C-6: These carbons are ortho to the alkoxy group and ortho to one iodine and meta to the other. The strong shielding from the alkoxy group is counteracted by the deshielding from the ortho iodine, leading to a downfield shift.
-
C-3 and C-5: These are the ipso-carbons for the iodine atoms. The dominant heavy-atom effect results in a significant upfield shift, making these signals highly characteristic.
-
C-4: As the ipso-carbon to the alkoxy group, it is significantly deshielded and appears far downfield.
The predicted data suggests that varying the alkyl chain from methyl to ethyl has a minor impact on the aromatic carbon chemical shifts, with the most noticeable, albeit small, difference predicted for the ipso-carbons of the iodine atoms.
Caption: Dominant electronic effects influencing 13C chemical shifts.
A Self-Validating Experimental Protocol for High-Fidelity 13C NMR Data Acquisition
To ensure the acquisition of accurate and reproducible 13C NMR data for publication and in-depth analysis, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing common sources of error.
1. Sample Preparation: The Foundation of Quality Data
-
Analyte Purity: Begin with a sample of the highest possible purity. Residual solvents or synthetic byproducts will complicate spectral interpretation.
-
Sample Mass: For a standard 5 mm NMR tube, aim for 20-50 mg of your 3,5-diiodo-4-alkoxy aromatic compound.[2][3] Due to the low natural abundance of 13C, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection: Use a high-quality deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is dry and free from particulate matter.
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[3] This step is critical to remove any suspended particles that can degrade spectral quality.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR in organic solvents, with its signal defined as 0.00 ppm. While modern spectrometers can reference the residual solvent signal, the addition of a small amount of TMS can be beneficial for ultimate accuracy.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Before data acquisition, the probe must be tuned to the 13C frequency and matched to the impedance of the instrument's electronics. This ensures efficient transfer of radiofrequency power to the sample and optimal signal detection.
-
Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. After locking, the magnetic field homogeneity must be optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C spectra.[5]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly quaternary carbons.
-
Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays.
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For the recommended sample concentration, 1024 to 4096 scans are typically required.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will encompass the entire range of expected chemical shifts for organic molecules.
-
3. Data Processing and Analysis
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be manually or automatically phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is essential for accurate peak integration and presentation.
-
Referencing: The spectrum should be referenced by setting the TMS signal to 0.00 ppm or the solvent signal to its known chemical shift (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Peak Picking and Integration: Identify and label the chemical shifts of all relevant peaks.
Caption: A streamlined workflow for acquiring high-quality 13C NMR data.
Conclusion
This guide provides a framework for understanding and predicting the 13C NMR chemical shifts of 3,5-diiodo-4-alkoxy aromatic rings. By leveraging the principle of substituent additivity, researchers can make informed predictions about the spectral features of these molecules, aiding in structural confirmation and characterization. The detailed experimental protocol presented herein offers a robust methodology for obtaining high-quality, reproducible data, which is the cornerstone of sound scientific research. As with any predictive model, experimental verification is key, and this guide equips researchers with the knowledge and procedures to confidently undertake such studies.
References
-
Anasazi Instruments. "A Great 13C NMR Spectrum Even When Your Sample is Dilute". Available at: [Link]
-
Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons. (Note: A direct URL to the full text is not available, but a document citing these values is available at: [Link])
-
University of Leicester. "NMR Sample Preparation". Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. "NMR Sample Preparation". Available at: [Link]
-
Al-Tahadah, S. A., & Al-Zahrani, A. A. (2021). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 23(16), 9785-9794. Available at: [Link]
-
University College London. "Sample Preparation". Available at: [Link]
-
Organomation. "NMR Sample Preparation: The Complete Guide". Available at: [Link]
-
University of California, Riverside. "Optimized Default 13C Parameters". Available at: [Link]
-
University of Wisconsin-Madison. "Additivity Parameters for 13-C Chemical Shifts in Substituted Benzenes". Available at: [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of C11H12I2O2 Derivatives
For researchers and professionals in drug development, the precise characterization of a novel chemical entity is the bedrock of any successful program. An accurate molecular formula, validated by elemental analysis, is not merely a checkbox for publication or regulatory submission; it is a fundamental confirmation of a molecule's identity and purity.[1][2] This guide provides an in-depth comparison of analytical strategies for determining the elemental composition of complex iodo-organic compounds, using the representative molecular formula C11H12I2O2 as our framework.
The presence of iodine, a heavy halogen, introduces specific and significant challenges to routine analytical methods.[3][4] We will dissect these challenges, compare the performance of various techniques, and present a validated, multi-faceted workflow designed to deliver accurate and trustworthy results.
The Theoretical Baseline: Stoichiometric Calculation
Before any analysis, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental data are compared. The process is a straightforward application of atomic weights and molecular formula.[5][6]
Protocol: Calculation of Theoretical Elemental Percentages for C11H12I2O2
-
List Atomic Masses:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Iodine (I): 126.904 u
-
Oxygen (O): 15.999 u
-
-
Calculate Total Mass Contribution of Each Element:
-
Mass of C = 11 atoms * 12.011 u = 132.121 u
-
Mass of H = 12 atoms * 1.008 u = 12.096 u
-
Mass of I = 2 atoms * 126.904 u = 253.808 u
-
Mass of O = 2 atoms * 15.999 u = 31.998 u
-
-
Calculate Molecular Weight (MW):
-
MW = 132.121 + 12.096 + 253.808 + 31.998 = 429.023 u
-
-
Calculate Percentage of Each Element:
-
% Element = (Total Mass of Element / MW) * 100
-
The resulting theoretical values are summarized below.
| Element | Atomic Mass (u) | Atoms in Formula | Total Mass Contribution (u) | Theoretical Composition (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 30.80% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 2.82% |
| Iodine (I) | 126.904 | 2 | 253.808 | 59.16% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 7.46% |
| Total | 429.023 | 100.00% |
Table 1: Theoretical elemental composition of C11H12I2O2.
Comparative Analysis of Instrumental Techniques
No single technique is universally optimal for all elements, especially in a complex, halogenated organic matrix. The choice of instrumentation is a critical decision driven by the specific properties of the elements being analyzed.
Combustion Analysis (for C, H, N, S)
Principle of Operation: This is the cornerstone technique for determining carbon and hydrogen.[1] A sample is combusted at high temperatures (~1050°C) in a stream of pure oxygen, converting all carbon into CO2 and all hydrogen into H2O.[7][8] These gases are then passed through a separation column and quantified by a thermal conductivity detector (TCD).[1][7]
Expertise & Causality:
-
Strengths: For carbon and hydrogen, combustion analysis is highly precise, reliable, and cost-effective.[1] It is the gold standard for confirming the hydrocarbon backbone of a molecule.
-
Critical Limitation for Iodine: Standard combustion analyzers are not designed for direct iodine quantification. The high temperatures produce a mixture of reactive iodine species (I2, HI, metal iodides) that can poison catalysts, corrode instrument components, and do not produce a single, stable gaseous product for TCD detection. Attempting to measure iodine with a standard CHN analyzer will yield unreliable data and risk damaging the instrument.
Inductively Coupled Plasma (ICP) Spectrometry (for Iodine)
Principle of Operation: ICP techniques are essential for accurate quantification of a wide range of elements, including halogens.[9] The sample is first digested to break down the organic matrix, then introduced into a high-temperature argon plasma (~6,000-10,000 K). The intense heat atomizes and ionizes the elements, which can then be detected.
-
ICP-Optical Emission Spectrometry (ICP-OES): Measures the characteristic wavelengths of light emitted by the excited atoms and ions.[10]
-
ICP-Mass Spectrometry (ICP-MS): Separates and counts the ions based on their mass-to-charge ratio, offering exceptional sensitivity.[9][11][12]
Expertise & Causality:
-
Why ICP for Iodine? ICP-MS, in particular, is the superior choice for iodine. It offers the high sensitivity needed to achieve precise results from a small sample size and can distinguish iodine from other elements, overcoming the interferences that plague other methods.[4]
-
The Non-Negotiable Sample Preparation Step: The primary challenge for ICP analysis of organic solids is the sample introduction. The solid C11H12I2O2 derivative must be completely decomposed and solubilized. Microwave-assisted acid digestion is the preferred method as it uses closed vessels, high pressure, and temperature to ensure complete sample breakdown and, critically, prevent the loss of volatile iodine species.[3][4][12] This step is paramount for a self-validating system; incomplete digestion is a primary source of inaccurate, low-biased results.
Alternative and Screening Techniques
-
X-Ray Fluorescence (XRF): A non-destructive technique that can provide rapid, semi-quantitative data.[13] It can be a valuable tool for process monitoring or initial screening to confirm the presence of iodine. However, it generally lacks the sensitivity and precision of ICP-MS required for formal purity verification and formula confirmation.[9][13]
-
Titrimetric Methods: Classical methods, such as those adapted from the Wijs procedure, are used to determine the "Iodine Value," which measures the degree of unsaturation in a molecule.[14][15] This is fundamentally different from quantifying the total iodine content for an elemental percentage and should not be used for this purpose.
A Validated Workflow for C11H12I2O2 Derivatives
Based on the comparison above, a hybrid approach is the most robust and scientifically sound strategy. This workflow leverages the strengths of each technique for the elements they are best suited to analyze.
Caption: Hybrid workflow for accurate elemental analysis of iodo-organic compounds.
Protocol 1: Carbon & Hydrogen Determination via Combustion
-
Instrument Calibration: Calibrate the combustion analyzer using a certified organic standard with a known C and H content (e.g., Acetanilide). This ensures the TCD response is linear and accurate.
-
Sample Weighing: Accurately weigh 1-3 mg of the C11H12I2O2 derivative into a tin capsule using a calibrated microbalance.
-
Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.
-
Data Processing: The instrument software calculates the %C and %H based on the integrated signals of CO2 and H2O, respectively, and the sample weight.
Protocol 2: Iodine Determination via ICP-MS
-
Sample Digestion: a. Accurately weigh 1-3 mg of the C11H12I2O2 derivative into a clean, microwave-transparent digestion vessel. b. Add 5 mL of high-purity nitric acid (HNO3) and 1 mL of hydrogen peroxide (H2O2). The HNO3 oxidizes the organic matrix, while H2O2 aids in the decomposition of any resistant organic matter. c. Seal the vessel and place it in the microwave digestion system. Run a pre-programmed method that ramps temperature and pressure (e.g., to 200°C and 40 bar) to ensure complete decomposition.
-
Dilution: After cooling, carefully open the vessel and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water. This brings the iodine concentration into the calibrated range of the ICP-MS.
-
Instrument Calibration: Prepare a series of iodine calibration standards from a certified stock solution in the same acid matrix as the diluted samples.
-
Analysis: Analyze the diluted sample digestate by ICP-MS. Monitor the primary isotope for iodine (m/z 127).
-
Data Processing: The software calculates the concentration of iodine in the solution. Convert this back to the percentage of iodine in the original solid sample using the initial sample weight and final dilution volume.
Interpreting the Data: A Comparative Example
To illustrate the importance of technique selection, consider the following hypothetical data for a C11H12I2O2 derivative.
| Element | Theoretical Value (%) | Combustion Result (%) | ICP-MS Result (%) | Recommended Value (%) | Deviation from Theory |
| C | 30.80 | 30.75 | N/A | 30.75 | -0.05% |
| H | 2.82 | 2.84 | N/A | 2.84 | +0.02% |
| I | 59.16 | N/A | 59.01 | 59.01 | -0.15% |
| O | 7.46 | (by difference) | (by difference) | 7.40 | -0.06% |
Table 2: Comparison of theoretical vs. hypothetical experimental results. The accepted industry standard for agreement is typically within ±0.4% of the theoretical value.[2]
Analysis of Results:
-
The combustion results for C and H are well within the acceptable ±0.4% tolerance, confirming the hydrocarbon portion of the structure.
-
The ICP-MS result for iodine is also in excellent agreement, providing high confidence in the number of iodine atoms in the formula.
-
Oxygen is typically determined by difference (100% - [%C + %H + %I]). Its accuracy is therefore dependent on the accuracy of the other measurements. A direct oxygen determination is possible with specialized combustion analyzers but is often not required if the other elements are measured accurately.
Trustworthiness and Method Validation
For use in regulated environments like drug development, this entire workflow must be validated according to guidelines such as ICH Q2(R1).[10][16] This involves demonstrating:
-
Accuracy: Analyzing a certified reference material containing iodine and ensuring the result is close to the known value.
-
Precision: Repeatedly analyzing the same sample to ensure the results are consistent (repeatability and intermediate precision).[12]
-
Specificity: Ensuring that other components in the sample matrix do not interfere with the iodine signal.
-
Linearity: Demonstrating that the instrument response is proportional to the concentration of the analyte across a range of concentrations.
-
Limit of Detection (LOD) & Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.[10]
By following a validated, hybrid analytical approach, researchers can be confident that their elemental analysis data is not just a number, but a true and accurate reflection of their compound's composition.
References
-
Approaching Elemental Impurity Analysis. (2021-02-02). Pharmaceutical Technology. Available from: [Link]
-
Application Research of Elemental Analysis (EA) in Drug Development and Quality Control. (2026-01-07). Netzsch. Available from: [Link]
-
Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method. Analyst (RSC Publishing). Available from: [Link]
-
(III) The Determination of Iodine in Organic Compounds by Alkaline Reduction. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021-09-14). International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
- A Critical Study of Methods for the Determination of Iodine in Organic Matter. (1929). Google Books.
-
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024-03-26). PMC. Available from: [Link]
-
Halogen Determination in Food and Biological Materials using Plasma-based Techniques: Challenges and Trends of Sample Preparation. ResearchGate. Available from: [Link]
-
Elemental Analysis - Technical Resources. University of Padua. Available from: [Link]
-
Iodine value. Wikipedia. Available from: [Link]
-
Determination of Organic Iodine Compounds in Serum : IV. A New Nonincineration Technic for Serum Thyroxine. (1964-07-01). Oxford Academic. Available from: [Link]
-
Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2020-09). PubMed. Available from: [Link]
-
Opportunities of Overall Halogen Determination. (2022-10-11). Analytik Jena. Available from: [Link]
-
How can I calculate the elemental composition?. CK-12 Foundation. Available from: [Link]
-
The Problems Associated With Elemental Analysis. (2023-04-04). AZoNano. Available from: [Link]
-
Standard Test Method for Determination of Iodine Value of Tall Oil Fatty Acids. ASTM International. Available from: [Link]
-
Calculating Empirical Formulas for Compounds. (2025-07-31). Chemistry LibreTexts. Available from: [Link]
-
Determining Empirical and Molecular Formulas. (2022-04-20). Chemistry LibreTexts. Available from: [Link]
-
Determining Empirical and Molecular Formulas. CHEM 1114 - Introduction to Chemistry. Available from: [Link]
-
Percent Composition. University of Massachusetts. Available from: [Link]
-
The new method for determining the Iodine Value in oils and fats. CDR Foodlab. Available from: [Link]
-
Introduction to Combustion Analysis. (2022-08-28). Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 2. azonano.com [azonano.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ck12.org [ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Application Research of Elemental Analysis (EA) in Drug Development and Quality Control - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmtech.com [pharmtech.com]
- 10. smithers.com [smithers.com]
- 11. alfachemic.com [alfachemic.com]
- 12. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rigaku.com [rigaku.com]
- 14. Iodine value - Wikipedia [en.wikipedia.org]
- 15. (PDF) Standard Test Method for Determination of Iodine Value of Tall Oil Fatty Acids 1 [academia.edu]
- 16. ijcpa.in [ijcpa.in]
Safety Operating Guide
Personal protective equipment for handling 4-Butoxy-3,5-diiodobenzaldehyde
Executive Summary & Compound Profile
4-Butoxy-3,5-diiodobenzaldehyde is a specialized halogenated aromatic intermediate, frequently utilized in the synthesis of thyromimetics, X-ray contrast agents, and complex pharmaceutical scaffolds.
As a Senior Scientist, I must emphasize that while this compound shares the general irritant profile of benzaldehydes, the diiodo-substitution introduces specific handling nuances:
-
Enhanced Lipophilicity: The heavy iodine atoms increase the molecule's ability to penetrate dermal barriers compared to non-halogenated analogs.
-
Photolytic Instability: The C-I bond is susceptible to homolytic cleavage under light, releasing free iodine (
) and radical species. -
Physical State: Typically a heavy, off-white to pale yellow solid that can generate static-charged dust during weighing.
Immediate Hazard Classifications (GHS):
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Risk Assessment & PPE Matrix
Do not rely on a "one-size-fits-all" PPE approach.[3] The risk profile changes based on the state of the matter (solid vs. solution).
The "Barrier-Breakthrough" PPE Strategy
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Extraction) | Senior Scientist Rationale |
| Respiratory | Engineering Control: Fume Hood (Face Velocity: 0.5 m/s). Backup: N95 Respirator (if hood unavailable). | Mandatory: Chemical Fume Hood. Prohibited: Open bench work. | Halogenated aldehydes are potent lachrymators. Inhalation of dust can cause severe upper respiratory tract irritation. |
| Dermal (Hand) | Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (4-5 mil) | Barrier Selection: 1. Inner: Nitrile 2.[1][4][5] Outer: Laminate/Silver Shield (if using DCM/Chloroform) or Nitrile (if using alcohols). | Why? Iodinated aromatics dissolved in organic solvents (like DCM) permeate nitrile rapidly. The solute follows the solvent. |
| Ocular | ANSI Z87.1 Safety Glasses with side shields. | Chemical Splash Goggles (Indirect Vent). | Aldehydes are reactive with corneal proteins. Dust ingress behind standard glasses is a known failure mode. |
| Body | Standard Lab Coat (Cotton/Poly blend). | Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat. | Solutions of this compound can leave persistent, staining iodine residues that degrade fabric. |
Operational Protocol: The "Self-Validating" Workflow
This protocol includes built-in "checkpoints" to ensure safety integrity before proceeding to the next step.
Phase A: Preparation & Engineering Check
-
Light Protection: Pre-wrap reaction vessels and storage vials in aluminum foil.
-
Atmosphere: Purge the receiving vessel with Nitrogen (
) or Argon. -
Validation Step: Verify Fume Hood Flow. Tape a small strip of tissue to the sash; it must be pulled inward steadily.
Phase B: Weighing & Transfer (The Critical Zone)
-
The Problem: Diiodo compounds are heavy but often fluffy solids that carry static charge, causing them to "jump" onto the balance or gloves.
-
The Solution:
-
Place the receiving flask inside a secondary container (beaker) to catch spills.
-
Use an anti-static gun (if available) or wipe the spatula with a dryer sheet before contact.
-
Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts.
-
Validation Step: Inspect gloves immediately after weighing. Dark yellow/brown stains indicate contamination. Change outer gloves immediately if spotted.
-
Phase C: Decontamination & Spill Management
-
Reagent: Prepare a spray bottle of 5% Sodium Thiosulfate solution.
-
Chemistry:
. -
Why: If the compound degrades and releases iodine (staining equipment/hood), thiosulfate instantly reduces the toxic, volatile iodine to harmless, water-soluble iodide.
-
-
Spill Protocol:
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling halogenated aromatic aldehydes.
Caption: Operational workflow for handling 4-Butoxy-3,5-diiodobenzaldehyde, emphasizing state-dependent PPE changes.
Disposal & Waste Management
Never dispose of this compound down the drain.[4] The iodine content classifies it as a potential marine pollutant and a hazard to water treatment systems.
-
Primary Stream: Halogenated Organic Waste .[4]
-
Even if dissolved in non-halogenated solvents (like Ethanol), the high iodine content (
by mass) typically mandates the Halogenated stream in most EHS protocols.
-
-
Container Labeling: Explicitly list "Contains Organic Iodides" on the waste tag. This alerts waste handlers to potential light-sensitivity and pressure buildup risks.
-
Glassware: Rinse glassware with Acetone, then a wash of 5% Sodium Thiosulfate (to remove iodine stains), followed by water. Collect all rinses in the Halogenated Waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Butoxy-3-iodobenzaldehyde (Structural Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
